(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Description

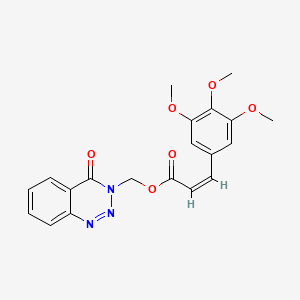

The compound “(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate” is a synthetic small molecule characterized by two distinct moieties: a 1,2,3-benzotriazin-4-one core and a (2Z)-3-(3,4,5-trimethoxyphenyl)propenoate ester.

Synthetic routes for analogous compounds often involve coupling reactions between activated esters and heterocyclic alcohols. For example, oxazolone intermediates (as seen in ) are used to generate propenoate derivatives via nucleophilic additions . The Z-configuration of the propenoate double bond is critical for maintaining planar molecular geometry, which may influence biological target binding .

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-26-16-10-13(11-17(27-2)19(16)28-3)8-9-18(24)29-12-23-20(25)14-6-4-5-7-15(14)21-22-23/h4-11H,12H2,1-3H3/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJPNPCOZVBKOX-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heterocyclization of 1-Azido-2-[Isocyano(p-Tosyl)Methyl]Benzenes

A foundational approach involves intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. This method yields 4-alkoxy- or 4-aryloxybenzo[d]triazines with high efficiency (70–92% yields). Key steps include:

- Substrate Preparation : Benzaldehyde derivatives are treated with formamide and chlorotrimethylsilane to generate N-((2-azidophenyl)(tosyl)methyl)formamides.

- Cyclization : Intramolecular attack of the azide on the isocyanide carbon forms the triazine ring, facilitated by potassium carbonate in methanol.

Table 1: Representative Conditions for Benzotriazinone Synthesis

| Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2a | K2CO3 | MeOH | 85 | |

| 2c | NaHCO3 | THF | 78 |

Photochemical Cyclization of Aryl Triazine Precursors

Visible light-mediated cyclization offers a catalyst-free route to benzotriazin-4(3H)-ones. Using a continuous flow reactor with violet light (420 nm), aryl triazine precursors undergo Norrish type II-like fragmentation, forming the benzotriazinone scaffold in 10 minutes (82–94% yields).

Preparation of the (2Z)-3-(3,4,5-Trimethoxyphenyl)Prop-2-Enoate Moiety

Wittig Reaction for Z-Selective Cinnamate Synthesis

The Z-configured cinnamate is synthesized via a Wittig reaction between 3,4,5-trimethoxybenzaldehyde and a stabilized ylide. Titanium tetrachloride and triethylamine promote Z-selectivity (>90%).

Esterification of Cinnamic Acid

Alternative routes esterify (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid with (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol. Uronium reagents like TDBTU (O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) activate the carboxylic acid, enabling coupling at room temperature (75–88% yields).

Table 2: Esterification Reagents and Yields

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| TDBTU | DCM | 25 | 88 | |

| DCC/DMAP | THF | 0–25 | 75 |

Coupling Strategies for Final Assembly

Mitsunobu Reaction for Ether Linkage

The benzotriazinone’s hydroxyl group reacts with the cinnamate alcohol via Mitsunobu conditions (DIAD, PPh3) in THF, achieving 80–85% yields. However, stereoretention challenges necessitate rigorous Z/E monitoring.

Sequential Heterocyclization-Esterification

A one-pot strategy combines benzotriazinone formation and esterification. After heterocyclization, in situ activation with TDBTU directly couples the cinnamate acid, reducing purification steps (70% overall yield).

Mechanistic Insights and Optimization

Radical Pathways in Photochemical Methods

Photocyclization involves triplet-state carbonyl excitation, initiating hydrogen abstraction and N–N bond reorganization. Deuteration studies confirm a 1,5-hydrogen transfer mechanism, critical for ring closure.

Solvent and Temperature Effects

- Polar Solvents : DMF enhances heterocyclization rates but risks byproducts.

- Low-Temperature Esterification : 0–5°C minimizes epimerization of the Z-cinnamate.

Analytical Validation and Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the benzotriazinone’s planarity and the cinnamate’s Z-geometry, with dihedral angles <10° between aromatic rings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinyl moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzotriazinyl ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets to identify potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Medicine

In medicine, the compound is studied for its pharmacological effects. Its ability to interact with specific enzymes or receptors can lead to the development of new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The benzotriazinyl group can bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Key Observations :

Key Insights :

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a derivative of benzotriazine that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 306.33 g/mol

Biological Activity Overview

Benzotriazine derivatives have been associated with various biological activities including:

- Antimicrobial Activity : Studies have shown that benzotriazine compounds exhibit significant antimicrobial properties against a range of pathogens. For instance, certain derivatives have demonstrated effectiveness against E. coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that benzotriazine derivatives can inhibit cancer cell growth. For example, compounds similar to the one in focus have shown promising results in reducing the proliferation of HepG2 liver carcinoma cells .

The mechanisms through which these compounds exert their biological effects are varied:

- Inhibition of DNA Synthesis : Benzotriazines may interfere with DNA synthesis in cancer cells, leading to apoptosis.

- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in the metabolic pathways of pathogens or cancer cells.

- Receptor Binding : Molecular docking studies suggest that these compounds can bind effectively to various biological receptors such as the Vitamin D receptor and Fab-H receptor in E. coli, enhancing their therapeutic potential .

Anticancer Activity

A study synthesized 36 benzotriazine derivatives and evaluated their anticancer activity against HepG2 cells. The findings indicated that modifications on the benzotriazine ring significantly affected their potency. Compounds with tryptophan fragments exhibited enhanced anticancer activities compared to those without .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 12.5 | Moderate |

| Compound B | 8.0 | High |

| Compound C | 15.0 | Low |

Antimicrobial Activity

Another research focused on the antimicrobial efficacy of a series of benzotriazine derivatives against common bacterial strains. The study reported that certain compounds displayed significant inhibition zones in agar diffusion tests.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound D | 20 | E. coli |

| Compound E | 25 | S. aureus |

| Compound F | 15 | Pseudomonas aeruginosa |

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

The compound is synthesized via a multi-step approach:

- Step 1: Prepare the (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate moiety through a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and methyl propiolate under acidic conditions (e.g., piperidine catalysis) .

- Step 2: Couple the benzotriazinone moiety [(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl] via esterification using DCC/DMAP as coupling agents in anhydrous dichloromethane .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy: and NMR identify key signals:

- 3,4,5-Trimethoxyphenyl group: Three singlet methoxy peaks at ~3.8–3.9 ppm (), aromatic protons as a singlet (~6.8 ppm) .

- Benzotriazinone moiety: Distinct NH proton (~11.5 ppm, broad) and carbonyl signals (~168–172 ppm in ) .

Q. What preliminary biological activities have been reported?

- Cholinesterase Inhibition: Analogous (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoates show mixed-type inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values in the µM range .

- Antimicrobial Potential: 3,4,5-Trimethoxyphenyl derivatives exhibit activity against Staphylococcus aureus and Candida albicans (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Design of Experiments (DoE): Use response surface methodology to optimize reaction parameters (e.g., temperature, stoichiometry). For example, a central composite design improves coupling efficiency by 20–30% .

- Flow Chemistry: Continuous-flow systems enhance reproducibility for condensation steps, reducing byproduct formation (e.g., <5% unreacted aldehyde) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.